molecular formula C27H44O3 B12058203 (23R)-23,25-dihydroxyvitamin D3/(23R)-23,25-dihydroxycholecalciferol

(23R)-23,25-dihydroxyvitamin D3/(23R)-23,25-dihydroxycholecalciferol

Cat. No.: B12058203
M. Wt: 416.6 g/mol
InChI Key: JVBPQHSRTHJMLM-WORHRCAZSA-N
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Description

(23R)-23,25-dihydroxyvitamin D3, also known as (23R)-23,25-dihydroxycholecalciferol, is a hydroxylated form of vitamin D3. This compound is part of the vitamin D family, which plays a crucial role in calcium and phosphorus homeostasis in the body. It is synthesized in the skin upon exposure to ultraviolet B radiation from sunlight and undergoes further hydroxylation in the liver and kidneys to become biologically active.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (23R)-23,25-dihydroxyvitamin D3 involves multiple steps, starting from the precursor vitamin D3. The hydroxylation at the 23rd and 25th positions can be achieved through chemical or enzymatic methods. Chemical synthesis typically involves the use of reagents such as tert-butyl hydroperoxide and titanium isopropoxide under controlled conditions to introduce the hydroxyl groups.

Industrial Production Methods

Industrial production of (23R)-23,25-dihydroxyvitamin D3 often employs microbial fermentation or enzymatic hydroxylation. Microorganisms such as Pseudonocardia autotrophica can be used to hydroxylate vitamin D3 at specific positions. The process involves culturing the microorganisms in a suitable medium, followed by extraction and purification of the desired hydroxylated product.

Chemical Reactions Analysis

Types of Reactions

(23R)-23,25-dihydroxyvitamin D3 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (23R)-23,25-dihydroxyvitamin D3 can yield 23-keto-25-hydroxyvitamin D3, while reduction can produce 23-deoxy-25-hydroxyvitamin D3.

Scientific Research Applications

(23R)-23,25-dihydroxyvitamin D3 has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the quantification of vitamin D metabolites.

    Biology: The compound is studied for its role in cellular signaling pathways and its effects on gene expression.

    Medicine: Research focuses on its potential therapeutic effects in conditions such as osteoporosis, psoriasis, and certain cancers.

    Industry: It is used in the formulation of dietary supplements and fortified foods to enhance vitamin D content.

Mechanism of Action

The mechanism of action of (23R)-23,25-dihydroxyvitamin D3 involves binding to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of various genes. Upon binding to VDR, the compound forms a complex that interacts with the retinoid X receptor (RXR). This complex then binds to vitamin D response elements (VDREs) in the promoter regions of target genes, modulating their transcription. The pathways involved include calcium and phosphorus homeostasis, immune response regulation, and cell proliferation and differentiation.

Comparison with Similar Compounds

Similar Compounds

    1,25-dihydroxyvitamin D3 (calcitriol): The most active form of vitamin D3, involved in calcium absorption and bone health.

    24,25-dihydroxyvitamin D3: Another hydroxylated form with distinct biological functions.

    25-hydroxyvitamin D3: A precursor to the active forms, commonly measured to assess vitamin D status.

Uniqueness

(23R)-23,25-dihydroxyvitamin D3 is unique due to its specific hydroxylation pattern, which may confer distinct biological activities compared to other hydroxylated forms of vitamin D3. Its role in modulating specific signaling pathways and gene expression profiles sets it apart from other vitamin D metabolites.

This comprehensive overview highlights the significance of (23R)-23,25-dihydroxyvitamin D3 in various scientific and industrial contexts

Properties

Molecular Formula

C27H44O3

Molecular Weight

416.6 g/mol

IUPAC Name

(4R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,4-diol

InChI

InChI=1S/C27H44O3/c1-18-8-11-22(28)16-21(18)10-9-20-7-6-14-27(5)24(12-13-25(20)27)19(2)15-23(29)17-26(3,4)30/h9-10,19,22-25,28-30H,1,6-8,11-17H2,2-5H3/b20-9+,21-10-/t19-,22+,23-,24-,25+,27-/m1/s1

InChI Key

JVBPQHSRTHJMLM-WORHRCAZSA-N

Isomeric SMILES

C[C@H](C[C@H](CC(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C

Canonical SMILES

CC(CC(CC(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Origin of Product

United States

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